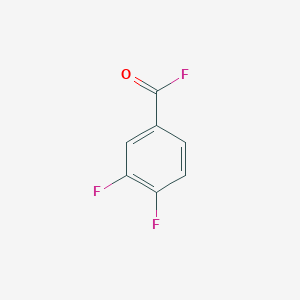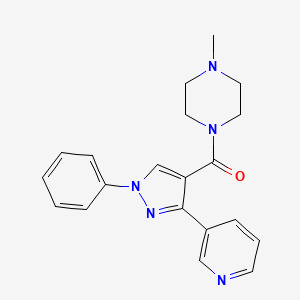
(4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone is a complex organic compound that features a combination of piperazine, phenyl, pyridine, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the phenyl and pyridine groups. The final step involves the attachment of the piperazine moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism of action of (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrazole Biomolecules: Pyrazole-containing compounds are recognized for their therapeutic potential in treating cancer and inflammation.
Uniqueness
What sets (4-Methylpiperazin-1-yl)(1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanone apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C20H21N5O |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(4-methylpiperazin-1-yl)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C20H21N5O/c1-23-10-12-24(13-11-23)20(26)18-15-25(17-7-3-2-4-8-17)22-19(18)16-6-5-9-21-14-16/h2-9,14-15H,10-13H2,1H3 |
Clé InChI |
DBDAQWZNRRIOHR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
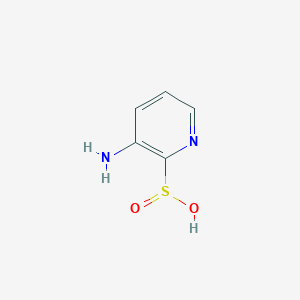
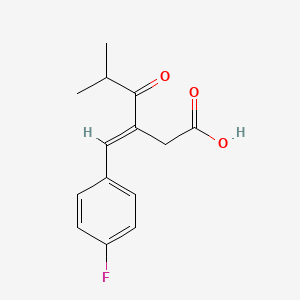
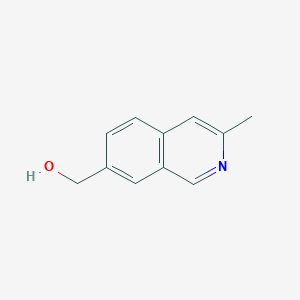
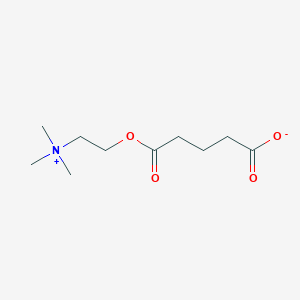
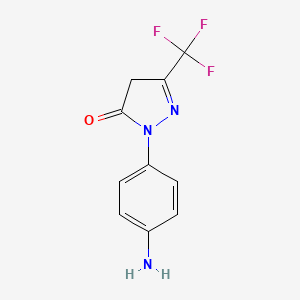
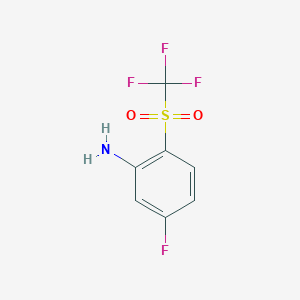
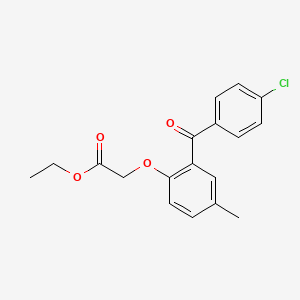
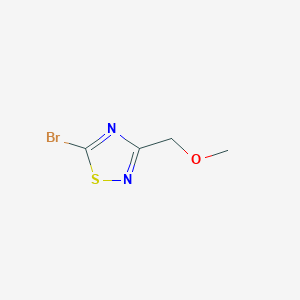
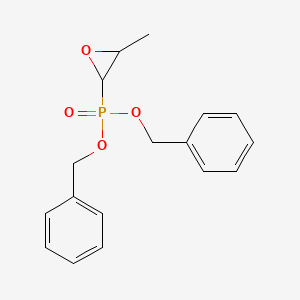
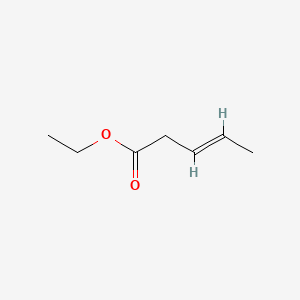
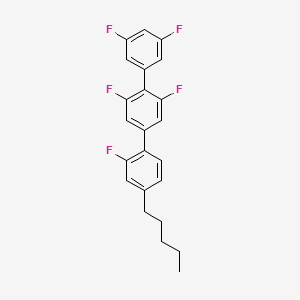
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
